

# Antiproliferative Activity of Fak-IN-14: A Technical Guide

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Compound of Interest		
Compound Name:	Fak-IN-14	
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This document provides a comprehensive technical overview of the antiproliferative activity of **Fak-IN-14**, a selective inhibitor of Focal Adhesion Kinase (FAK). It details the compound's mechanism of action, summarizes its effects on cancer cell lines, provides detailed experimental protocols for assessing its activity, and visualizes key pathways and workflows.

### Introduction to Fak-IN-14

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction mediated by integrins and growth factor receptors.[1][2] Its overexpression and activation are common in many advanced-stage cancers, where it promotes cell proliferation, survival, migration, and invasion.[1][3] These functions make FAK a compelling target for anticancer drug development.[3][4]

**Fak-IN-14** (also known as Y15 or FAK Inhibitor 14) is a selective, ATP-competitive FAK inhibitor.[5][6] It has been shown to exhibit antiproliferative activity across a variety of human tumor cell lines in vitro and in breast cancer models in vivo.[5][6] This guide synthesizes the available technical data on its mechanism and biological effects.

Table 1: Chemical and Pharmacological Properties of Fak-IN-14



Property	Description	Reference(s)
Alternative Names	Y15, NSC 677249, FAK Inhibitor 14	[5]
Chemical Name	1,2,4,5-Benzenetetramine tetrahydrochloride	[5]
Primary Target	Focal Adhesion Kinase (FAK)	[5][6]
Mechanism of Action	Prevents FAK autophosphorylation at Tyrosine 397 (Y397)	[5][6]
IC <sub>50</sub> for Target	1 μM (for inhibition of FAK autophosphorylation at Y397)	[5][6]
Other Targets	Significant inhibitory effects on FGFR1 and Pyk2	[7]

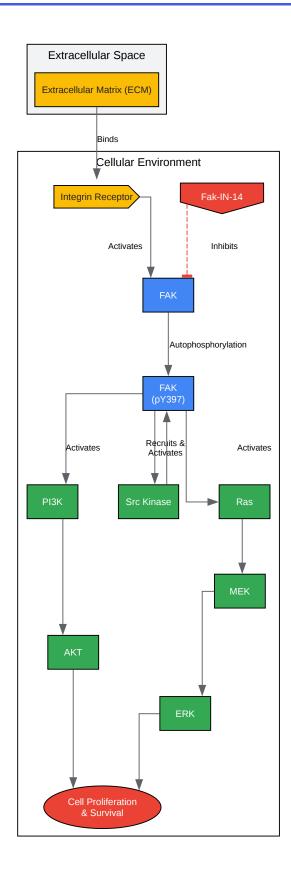
| Weakly Inhibited | Akt, c-kit, MEK1/2, mTOR |[7] |

## **Mechanism of Action and Signaling Pathway**

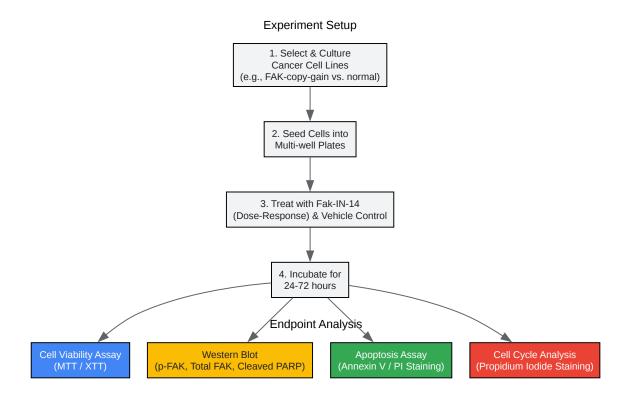
FAK activation is a critical step in cell adhesion signaling. Upon integrin clustering due to binding with the extracellular matrix (ECM), FAK is activated and undergoes autophosphorylation at the Y397 residue.[1][2] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[8] The resulting FAK/Src complex phosphorylates a host of downstream targets, activating key pro-survival and proliferative pathways, including the PI3K/AKT and Ras/MEK/ERK pathways.[1][9]

**Fak-IN-14** exerts its antiproliferative effects by directly inhibiting the kinase activity of FAK, thereby preventing the initial Y397 autophosphorylation.[5][6] This blockade disrupts the formation of the FAK/Src signaling complex and suppresses downstream cascades that drive cell growth and survival.[9] The consequences include the promotion of cell detachment, inhibition of cell adhesion, induction of apoptosis, and cell cycle arrest.[5][7]









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